ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate
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Overview
Description
Ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate is a complex organic compound that features a piperazine ring, a pyrazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides.
Final Coupling: The final step involves coupling the piperazine and pyrazole derivatives with ethyl acetate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Uniqueness
Ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethylpyrazole-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O5S/c1-3-25-14-17(19(28)22-13-18(27)31-4-2)20(23-25)32(29,30)26-10-8-24(9-11-26)16-7-5-6-15(21)12-16/h5-7,12,14H,3-4,8-11,13H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSHZWAIEFSKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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